8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include a purine base, which undergoes alkylation, acylation, and other functional group transformations to introduce the desired substituents.
Alkylation: The purine base can be alkylated using alkyl halides in the presence of a strong base.
Acylation: Introduction of the acyl group can be achieved using acyl chlorides or anhydrides.
Piperazine Derivatization: The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target specific functional groups, such as nitro groups, if present.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, purine derivatives are often explored for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.
Medicine
In medicine, compounds like this are studied for their potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action for “8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. Generally, purine derivatives might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
“8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which might confer distinct biological activities or chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-17(2)9-11-27-13-15-28(16-14-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)12-10-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLDXAZUQLYOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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